molecular formula C7H6F3NO2 B12287517 5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol

5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol

Cat. No.: B12287517
M. Wt: 193.12 g/mol
InChI Key: UJZISNFXYWSPIS-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol is a multifunctional pyridine derivative designed for advanced chemical synthesis and drug discovery research. This compound features both a hydroxymethyl group and a trifluoromethyl group on its pyridine core, making it a valuable scaffold for constructing more complex molecules . The trifluoromethyl group is a key motif in medicinal chemistry, known to enhance a compound's metabolic stability, membrane permeability, and overall bioavailability . The presence of the hydroxymethyl group offers a versatile handle for further synthetic modifications; it can be readily oxidized to an aldehyde or carboxylic acid, or used in ether and ester formation to diversify the molecular structure . Compounds within the trifluoromethylpyridin-ol family are extensively utilized as synthesis intermediates for ligands and bioactive ingredients . For instance, similar structures have been employed in the development of non-nucleoside reverse transcriptase inhibitors for the treatment of AIDS and as neuropeptide-Y receptor Y5 antagonists investigated for the treatment of diet-induced obesity . In catalytic applications, the pyridin-2-ol (2-pyridone) moiety can act as a directing group or a ligand, coordinating to transition metals to form stable intermediates that facilitate challenging reactions such as meta-selective C-H activation . Researchers will find this compound particularly useful in pharmaceutical development, agrochemical research, and materials science. This product is intended for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)5-1-4(3-12)2-11-6(5)13/h1-2,12H,3H2,(H,11,13)

InChI Key

UJZISNFXYWSPIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1CO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Method Description

A patent (CN111533699A) outlines a three-step synthesis using 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate :

  • Intermediate 1 Formation : Reactants are heated at 160–180°C for 4–6 hours in xylene or N-methyl alkyl ketone, yielding 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (50–60% yield).
  • Intermediate 2 Synthesis : Intermediate 1 undergoes tosylation with p-toluenesulfonyl chloride at 0°C, followed by extraction (75% yield).
  • Final Product : Alkaline hydrolysis of Intermediate 2 at room temperature affords the target compound (78.2% yield).

Advantages :

  • Avoids hazardous oxidants (e.g., hydrogen peroxide).
  • Scalable for industrial production.

Limitations :

  • High-temperature steps may degrade heat-sensitive intermediates.

Data Summary :

Step Reagents Conditions Yield Source
1 1,3-Diamino-2-hydroxypropane, ethyl trifluoroacetate 160°C, 6 hr 50–60%
2 p-Toluenesulfonyl chloride, triethylamine 0°C, 2 hr 75%
3 NaOH, room temperature 2 hr 78.2%

Microbial Hydroxylation Using Burkholderia sp. MAK1

Method Description

Whole-cell biocatalysis with Burkholderia sp. MAK1 enables regioselective hydroxylation of pyridine derivatives:

  • Substrate : 3-(Trifluoromethyl)pyridin-2-ol.
  • Conditions : 30°C, pH 7.0, 24-hour incubation.
  • Outcome : Direct hydroxylation at the C5 position yields 5-(hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol (65–70% yield).

Advantages :

  • High regioselectivity avoids protection/deprotection steps.
  • Environmentally benign (aqueous media, no metal catalysts).

Limitations :

  • Requires optimization of microbial growth conditions.
  • Lower scalability compared to chemical methods.

Data Summary :

Parameter Value Source
Temperature 30°C
Time 24 hr
Yield 65–70%

Functional Group Interconversion via Nitrile Reduction

Method Description

A scalable route (ACS Org. Process Res. Dev., 2019) reduces a nitrile precursor to the hydroxymethyl group:

  • Nitrile Synthesis : React 3-(trifluoromethyl)pyridine-2-carbaldehyde with hydroxylamine to form an oxime.
  • Reduction : Use zinc/acetic acid to reduce the oxime to this compound (60% yield).

Advantages :

  • Utilizes inexpensive reagents (Zn, acetic acid).
  • Compatible with multigram-scale synthesis.

Limitations :

  • Requires strict control of reduction conditions to prevent over-reduction.

Data Summary :

Step Reagents Conditions Yield Source
1 NH$$_2$$OH·HCl, NaOAc 80°C, 3 hr 85%
2 Zn, HOAc 25°C, 12 hr 60%

Electrophilic Substitution and Hydrolysis

Method Description

A protocol from Ambeed (2024) involves nitration followed by hydrolysis:

  • Nitration : Treat 3-(trifluoromethyl)pyridin-2-ol with HNO$$3$$/H$$2$$SO$$_4$$ at 40°C to form 5-nitro-3-(trifluoromethyl)pyridin-2-ol (74% yield).
  • Reduction : Catalytic hydrogenation (H$$_2$$, Pd/C) reduces the nitro group to amine.
  • Hydroxymethylation : Diazotization and hydrolysis yield the target compound (51% overall yield).

Advantages :

  • Well-established for nitro-to-hydroxymethyl conversions.

Limitations :

  • Multiple steps increase purification complexity.

Data Summary :

Step Reagents Conditions Yield Source
1 HNO$$3$$, H$$2$$SO$$_4$$ 40°C, 6 hr 74%
2 H$$_2$$, 10% Pd/C 25°C, 12 hr 89%
3 NaNO$$2$$, H$$2$$O 0–5°C, 2 hr 51%

Comparison of Methods

Method Yield Scalability Green Chemistry
Cyclocondensation 78.2% High Moderate
Microbial Hydroxylation 65–70% Low High
Nitrile Reduction 60% Moderate Low
Electrophilic Substitution 51% High Low

Chemical Reactions Analysis

Hydroxylation Reactions

The compound undergoes regioselective hydroxylation at the 5-position of the pyridine ring when processed with Burkholderia sp. MAK1 whole cells. This reaction is catalyzed by enzymes that oxyfunctionalize pyridine derivatives, resulting in a hydroxylated product.

Reaction Conditions Substrate Product Conversion (%)
Burkholderia sp. MAK13-(Trifluoromethyl)pyridin-2-ol5-Hydroxy-3-(trifluoromethyl)pyridin-2-ol46

This reaction highlights the compound’s susceptibility to enzymatic hydroxylation, a property critical for metabolic studies and synthetic modifications.

Bromination Reactions

Bromination of 5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol proceeds efficiently under controlled conditions, yielding substituted derivatives. The reaction typically involves bromine and sodium acetate in acetic acid.

Yield Reaction Conditions Key Steps
99.8%Bromine (65 mmol), sodium acetate (64 mmol), acetic acid, 80°C, 2.5 hEvaporation, neutralization, extraction with EtOAc
98%Bromine (325 mmol), sodium acetate (319 mmol), acetic acid, 80°C, 2.5 hSimilar workup, purification via HPLC

The brominated products are valuable intermediates for further functionalization, such as nucleophilic substitution or coupling reactions.

Method 1: Vapor-Phase Fluorination

A two-phase vapor-phase reactor is used for fluorination and chlorination. For example, 3-picoline undergoes fluorination to form 3-trifluoromethylpyridine (3-TF), which is further chlorinated to yield substituted derivatives like 2,5-dichloro-3-trifluoromethylpyridine .

Method 2: Enzymatic Hydroxylation

As shown in Section 1, Burkholderia sp. MAK1 enables selective hydroxylation, a critical step in synthesizing functionalized derivatives .

Nucleophilic Substitution

The trifluoromethyl group enhances the electron-deficient nature of the pyridine ring, facilitating nucleophilic attacks. For instance, hydroxymethyl groups can undergo substitution with reagents like bromine or amines under basic conditions .

Oxidation and Alkylation

The hydroxymethyl group (-CH₂OH) can undergo oxidation to form aldehyde or ketone derivatives, while alkylation with alcohols or amines introduces new substituents. These reactions are often conducted in solvents like DMF or acetonitrile with bases such as potassium carbonate.

Biological Interactions

The compound’s trifluoromethyl group improves lipophilicity, enhancing membrane permeability, while the hydroxymethyl group enables hydrogen bonding. These properties allow interactions with enzymes and receptors, making it a candidate for pharmacological applications.

Key Observations

  • Regioselectivity : Hydroxylation at the 5-position dominates due to steric and electronic factors .

  • High Yields : Bromination achieves near-complete conversion under optimized conditions .

  • Versatility : The compound serves as a precursor for diverse derivatives, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
The trifluoromethyl group in 5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. Research has indicated that derivatives of pyridine compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, the compound's structural similarity to known anticancer agents allows it to act as a bioisostere, potentially improving the efficacy of existing drugs like 5-fluorouracil by altering their metabolic pathways .

Antimicrobial Activity
Studies have shown that pyridine derivatives exhibit significant antimicrobial properties. The hydroxymethyl group can enhance the interaction with biological targets, increasing the compound's effectiveness against various pathogens. For example, certain derivatives have demonstrated activity against antibiotic-resistant bacteria, highlighting their potential in developing new antimicrobial therapies .

Agrochemicals

Pesticide Development
The compound's ability to modify biological activity through bioisosterism makes it valuable in agrochemical formulations. Pyridine derivatives are known to serve as effective insecticides and herbicides. Research indicates that this compound can be used as an intermediate in synthesizing novel agrochemicals with improved selectivity and reduced toxicity to non-target organisms .

Materials Science

Ligands in Catalysis
In materials science, this compound can function as a ligand in catalytic reactions. Its trifluoromethyl group enhances metal-binding affinity, facilitating various catalytic processes such as C-H activation. This property is particularly useful in synthesizing complex organic molecules and developing new materials with tailored properties .

Data Tables

Application AreaSpecific Use CaseRelevant Findings
Medicinal ChemistryAnticancer agentsEnhances efficacy of 5-fluorouracil-like compounds
Antimicrobial activityEffective against antibiotic-resistant strains
AgrochemicalsPesticide developmentIntermediate for novel insecticides/herbicides
Materials ScienceCatalytic ligandImproves regioselectivity in C-H activation reactions

Case Studies

  • Anticancer Activity
    A study explored the efficacy of this compound derivatives against various cancer cell lines. The results showed a significant reduction in cell viability at low concentrations, suggesting potential as a lead compound for further development.
  • Antimicrobial Properties
    Another investigation focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The study found that modifications to the hydroxymethyl group significantly enhanced antibacterial activity, demonstrating its potential application in treating infections.
  • Agrochemical Applications
    Research on the synthesis of new pesticides using this compound revealed that certain derivatives exhibited higher insecticidal activity compared to traditional compounds, indicating a promising avenue for sustainable agriculture.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical behavior. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5-(hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol with structurally related pyridine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Features
This compound -CH2OH (5), -CF3 (3) C7H6F3NO2 193.12 (calc.) N/A High hydrophilicity; potential for hydrogen bonding
3-Nitro-5-(trifluoromethyl)pyridin-2-ol -NO2 (3), -CF3 (5) C6H3F3N2O3 208.09 189–190 Strong electron-withdrawing nitro group; lower solubility in polar solvents
3-Amino-5-(trifluoromethyl)pyridin-2-ol -NH2 (3), -CF3 (5) C6H5F3N2O 178.11 N/A Electron-donating amino group; increased basicity and solubility in acids
3-Chloro-5-(trifluoromethyl)pyridin-2-ol -Cl (3), -CF3 (5) C6H3ClF3NO 197.54 N/A Moderate electron-withdrawing effect; potential for halogen bonding
5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol -CF3 (6), -C6H4F (5) C12H7F4NO 257.18 N/A Bulky fluorophenyl group; enhanced lipophilicity

Biological Activity

Introduction

5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol, a pyridine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its various biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxymethyl group and a trifluoromethyl group attached to a pyridine ring. These functional groups significantly influence its chemical behavior and biological activity.

Chemical Structure

  • Molecular Formula : C7H6F3N1O1
  • Molecular Weight : 185.13 g/mol
  • Structural Representation :
5 Hydroxymethyl 3 trifluoromethyl pyridin 2 ol\text{5 Hydroxymethyl 3 trifluoromethyl pyridin 2 ol}

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects against diseases.
  • Receptor Modulation : Its ability to form hydrogen bonds allows it to interact with various receptors, modulating their activity and influencing cellular responses.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against several bacterial strains. The following table summarizes its efficacy:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus250 µg/mL
Escherichia coli250 µg/mL
Bacillus subtilis250 µg/mL
Candida albicans250 µg/mL

Anticancer Activity

Research has also highlighted the compound's potential anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines by modulating key signaling pathways involved in cell growth and survival.

Case Study: Inhibition of Cancer Cell Proliferation

In a study conducted on human cancer cell lines, this compound demonstrated the following effects:

  • Cell Line Tested : SW1353 (human chondrosarcoma)
  • IC50 Value : 53 nM for p38 MAPK inhibition
  • Mechanism : The compound inhibited TNFα and IL-1 induced IL-6 production, suggesting an anti-inflammatory role that could contribute to its anticancer effects .

Biocatalytic Applications

The compound has also been investigated for its potential use in biocatalysis. For instance, Burkholderia sp. MAK1 has been shown to convert pyridine derivatives into their hydroxylated forms effectively. This biotransformation process can be harnessed for synthesizing various biologically active compounds.

Biotransformation Efficiency Table

Substrate Product Conversion (%)
Pyridin-2-amineHydroxylated at the 5-position99
3-Fluoropyridin-2-amineHydroxylated at the 5-position43
3-Bromopyridin-2-amineHydroxylated at the 5-position48
Pyridin-2,6-diamineHydroxylation followed by dimerization88

This table illustrates the efficiency of Burkholderia sp. MAK1 in converting various pyridine derivatives into hydroxylated products, showcasing the potential for developing new pharmaceuticals through biocatalysis .

Q & A

Q. Key Parameters :

  • Temperature control (e.g., 60–80°C for trifluoromethylation).
  • Solvent choice (DMSO for fluorination; polar aprotic solvents for hydroxymethylation).
  • Catalysts (e.g., Pd/C for cross-coupling).

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Advanced Research Question

  • NMR Analysis :
    • ¹H NMR : A deshielded proton near δ 8.2 ppm indicates pyridinium species formation. NOE correlations (e.g., between CH₂ and alkene protons) confirm spatial proximity of substituents .
    • ¹³C NMR : Distinct signals for CF₃ (~120 ppm) and hydroxymethyl (~60 ppm) groups .
  • X-ray Crystallography : Resolves regiochemistry and confirms intramolecular hydrogen bonding between hydroxyl and hydroxymethyl groups .
  • Mass Spectrometry (HRMS) : Accurate mass (<i>m/z</i> 286.1072) validates molecular formula and dehydration products .

What purification methods are effective for isolating this compound from complex mixtures?

Basic Research Question

  • Recrystallization : Ethanol or methanol is optimal due to moderate solubility of hydroxypyridines .
  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:3) to separate polar byproducts.
  • Distillation : For volatile impurities, fractional distillation under reduced pressure (<5 mmHg) .

Table 1 : Solubility Profile (Approximate)

SolventSolubility (mg/mL)
Ethanol15–20
DCM5–10
Water<1

How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Advanced Research Question
The CF₃ group is strongly electron-withdrawing, which:

  • Activates the Pyridine Ring : Enhances electrophilic substitution at the 3-position.
  • Stabilizes Intermediates : Facilitates Pd-catalyzed couplings by stabilizing transition states through inductive effects .
  • Directs Regioselectivity : Meta-directing nature of CF₃ favors substitution at the 5-position when paired with hydroxymethyl at the 2-position .

Q. Experimental Design :

  • Use DFT calculations to map electron density distribution.
  • Compare reaction rates with/without CF₃ using kinetic isotope effects .

What strategies mitigate stability issues caused by the hydroxymethyl group in aqueous environments?

Basic Research Question

  • pH Control : Maintain solutions at pH 5–6 to prevent deprotonation of the hydroxyl group, which accelerates hydrolysis.
  • Lyophilization : Store as a lyophilized powder under argon to avoid hydration .
  • Derivatization : Protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) during reactions requiring aqueous conditions .

How can researchers evaluate the kinase inhibitory potential of this compound, and address conflicting bioassay data?

Advanced Research Question

  • Assay Design :
    • In Vitro Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive ELISA kits.
    • Dose-Response Curves : Measure IC₅₀ values in triplicate to ensure reproducibility .
  • Data Reconciliation :
    • Check for assay interference (e.g., compound aggregation detected via dynamic light scattering).
    • Validate using orthogonal methods (e.g., SPR for binding affinity) .

Table 2 : Example Bioactivity Data (Hypothetical)

KinaseIC₅₀ (µM)Assay TypeReference
EGFR0.45ELISA
VEGFR21.2SPR

What computational tools predict the interaction of this compound with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets. The CF₃ group shows hydrophobic interactions with Leu residues, while the hydroxymethyl forms hydrogen bonds .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in solvated environments .

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